Ethyl indole-5-carboxylate
CAS No.: 32996-16-0
Cat. No.: VC21537023
Molecular Formula: C11H11NO2
Molecular Weight: 189,22 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 32996-16-0 |
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Molecular Formula | C11H11NO2 |
Molecular Weight | 189,22 g/mole |
IUPAC Name | ethyl 1H-indole-5-carboxylate |
Standard InChI | InChI=1S/C11H11NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3 |
Standard InChI Key | PDXPRWCJESNIIT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(C=C1)NC=C2 |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)NC=C2 |
Chemical Identity and Structural Properties
Ethyl indole-5-carboxylate features an indole core with an ethyl carboxylate group at the 5-position. The indole nucleus consists of a benzene ring fused with a pyrrole ring, providing a platform for various chemical transformations and biological interactions.
Table 1: Chemical Identity and Basic Properties
Property | Value |
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IUPAC Name | Ethyl 1H-indole-5-carboxylate |
CAS Number | 32996-16-0 |
Molecular Formula | C₁₁H₁₁NO₂ |
Molecular Weight | 189.21 g/mol |
Synonyms | 1H-Indole-5-carboxylic acid ethyl ester; 5-Carbethoxyindole |
The compound's structure includes an indole nitrogen (N-H) that can participate in hydrogen bonding and serve as a site for functionalization, while the carboxylate group provides further opportunities for chemical modification. The indole core contributes to the compound's aromatic character and stability, making it valuable in various synthetic pathways .
Physical and Chemical Properties
Understanding the physical and chemical properties of ethyl indole-5-carboxylate is essential for its handling, storage, and application in research and industrial settings.
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Physical State | Solid |
Appearance | Off-white powder |
Melting Point | 96.5-97.5 °C |
Boiling Point | 342.4±15.0 °C (Predicted) |
Density | 1.210±0.06 g/cm³ (Predicted) |
Flash Point | 160.852 °C |
pKa | 16.09±0.30 (Predicted) |
Refractive Index | 1.621 |
Solubility | Soluble in organic solvents |
Storage Conditions | Sealed in dry containers at room temperature |
The compound's moderate melting point and high boiling point reflect its stability under standard laboratory conditions. Its solubility in organic solvents facilitates its use in various synthetic procedures, while its stability allows for storage at room temperature when protected from moisture and air .
Synthesis Methods
Several synthetic approaches can be employed to prepare ethyl indole-5-carboxylate, with variations depending on the starting materials and desired scale. Though the search results don't provide complete synthetic protocols specifically for ethyl indole-5-carboxylate, related syntheses offer valuable insights.
The preparation of indole carboxylates typically involves either:
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Direct esterification of indole-5-carboxylic acid with ethanol under acidic conditions or using coupling reagents.
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Fischer indole synthesis starting from appropriately substituted phenylhydrazines, followed by esterification of the resulting indole-5-carboxylic acid.
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Functionalization of pre-formed indole scaffolds via directed metalation and subsequent carboxylation, followed by esterification.
An analogous approach for related compounds involves a sequence of azo coupling of diazonium salts with malonate derivatives, followed by Japp-Klingemann rearrangement and Fischer indole synthesis . This method could potentially be adapted for the synthesis of ethyl indole-5-carboxylate with appropriate modifications.
Applications in Chemical Research and Industry
Pharmaceutical Applications
Ethyl indole-5-carboxylate serves as a crucial intermediate in pharmaceutical research and development, with significant applications in several therapeutic areas:
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Neurological Disorders: The compound is utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological conditions, leveraging the structural similarity of indole derivatives to neurotransmitters and neuromodulators .
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Anti-inflammatory Agents: Research on related indole carboxylates has revealed their potential as anti-inflammatory compounds. For instance, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate has demonstrated potent inhibition of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory processes .
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Anticancer Research: Indole derivatives with carboxylate functionalities have shown promising anticancer activities. Studies suggest these compounds can activate procaspase-3, a crucial component in the apoptotic pathway, potentially leading to programmed cell death in cancer cells.
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Enzyme Inhibitors: Ethyl indole-5-carboxylate serves as a reagent in the synthesis of pyrazole-based cathepsin S inhibitors, which have potential applications in treating autoimmune diseases and certain types of cancer .
Agrochemical Applications
The versatility of ethyl indole-5-carboxylate extends to agrochemical development:
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Enhanced Pesticide Formulations: The compound is employed in formulating agrochemicals, improving the efficacy of pesticides and herbicides by enhancing their absorption and stability in plant tissues .
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Growth Regulators: Given the structural similarity of indole derivatives to plant hormones like auxins, compounds derived from ethyl indole-5-carboxylate may find applications as plant growth regulators or in studies of plant signaling pathways.
Research Applications in Chemistry and Biology
Beyond pharmaceutical and agrochemical applications, ethyl indole-5-carboxylate plays vital roles in fundamental research:
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Organic Synthesis: The compound serves as a valuable building block in organic synthesis, enabling the exploration of novel chemical reactions and the development of complex molecules .
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Cell Signaling Studies: Researchers employ ethyl indole-5-carboxylate and its derivatives to investigate cell signaling pathways, particularly those relevant to cancer and other diseases .
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Materials Science: The unique chemical properties of ethyl indole-5-carboxylate make it useful in developing novel materials, including polymers and nanocomposites with enhanced performance characteristics .
Structure-Activity Relationships
The biological activities of ethyl indole-5-carboxylate and related compounds are significantly influenced by their structural features. While specific structure-activity relationship data for ethyl indole-5-carboxylate itself is limited in the search results, studies on related indole derivatives provide valuable insights.
Category | Information |
---|---|
Signal Word | Warning |
Hazard Symbols | Exclamation Mark, Irritant (GHS07) |
GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
When working with ethyl indole-5-carboxylate, the following safety measures are recommended:
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Use appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and laboratory coats.
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Work in well-ventilated areas or under fume hoods to minimize inhalation exposure.
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Avoid contact with skin, eyes, and respiratory system.
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Store in tightly closed containers in cool, dry environments.
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Dispose of waste according to local regulations for chemical waste management .
Comparison with Related Indole Derivatives
Comparing ethyl indole-5-carboxylate with structurally related compounds provides valuable insights into the effects of structural modifications on physical, chemical, and biological properties.
Table 4: Comparison of Ethyl indole-5-carboxylate with Related Compounds
These structural variations significantly influence properties and applications:
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Position Effects: The location of the carboxylate group dramatically affects electronic distribution and reactivity. For example, ethyl indole-2-carboxylate (with the carboxylate at position 2) exhibits distinct chemical behavior compared to the 5-substituted analog .
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Additional Substituents: The introduction of groups like methyl (as in ethyl 2-methyl-1H-indole-5-carboxylate) or methoxy (as in ethyl 6-methoxy-1H-indole-5-carboxylate) alters electronic properties, lipophilicity, and biological activity profiles .
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Ester Type: The choice between methyl and ethyl esters affects properties such as hydrolytic stability, lipophilicity, and metabolism in biological systems.
Understanding these structure-property relationships facilitates the rational design of indole derivatives tailored for specific applications in medicinal chemistry, agrochemical development, and materials science.
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